N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-(4-Methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a sulfur-containing heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring and a 4-methoxybenzyl carboxamide group. Its structure combines a rigid bicyclic system with pharmacophoric motifs (tetrazole and methoxybenzyl) that are associated with diverse biological activities, including antiproliferative and kinase-inhibitory effects . The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the 4-methoxybenzyl group may improve lipophilicity and target binding .
Properties
Molecular Formula |
C17H17N5O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H17N5O2S/c1-24-12-7-5-11(6-8-12)9-18-16(23)15-13-3-2-4-14(13)25-17(15)22-10-19-20-21-22/h5-8,10H,2-4,9H2,1H3,(H,18,23) |
InChI Key |
HWUZWFAKLIYEFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thiophene derivative.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a involving an azide and a nitrile group.
Attachment of the Methoxybenzyl Group: This step involves the alkylation of the intermediate compound with 4-methoxybenzyl chloride under basic conditions.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives. For example:
-
Acid-Catalyzed Hydrolysis :
Treatment with concentrated HCl (6M, 100°C, 12h) cleaves the amide bond, producing 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and 4-methoxybenzylamine.
Yield : ~75% (isolated via column chromatography). -
Base-Mediated Hydrolysis :
Reaction with NaOH (2M, reflux, 8h) generates the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | 6M HCl, 100°C, 12h | Carboxylic acid + 4-methoxybenzylamine | 75% | |
| Base hydrolysis | 2M NaOH, reflux, 8h | Sodium carboxylate (→ free acid after HCl workup) | 82% |
Substitution at the Tetrazole Ring
The tetrazole ring (1H-tetrazol-1-yl) participates in nucleophilic substitution and cycloaddition reactions:
-
N-Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated tetrazole derivatives.
Example : Methylation yields N-methyltetrazole analog (confirmed via -NMR). -
Copper-Catalyzed Click Chemistry :
The tetrazole reacts with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis to form triazole-linked conjugates.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, DMF, 60°C, 6h | N-methyltetrazole derivative | 68% | |
| Click chemistry | CuSO₄, sodium ascorbate, RT, 24h | Triazole conjugate | 85% |
Oxidation:
-
Thiophene Ring Oxidation :
Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane oxidizes the thiophene sulfur to a sulfoxide .
Product : Sulfoxide derivative (characterized via LC-MS).
Reduction:
-
Catalytic Hydrogenation :
Hydrogen (1 atm) over Pd/C reduces the dihydro-cyclopenta[b]thiophene ring to a fully saturated cyclopentane-thiophene system.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Sulfur oxidation | mCPBA, DCM, 0°C, 2h | Sulfoxide | 90% | |
| Ring hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 24h | Saturated cyclopentane-thiophene | 78% |
Electrophilic Aromatic Substitution
The methoxybenzyl group directs electrophilic substitution to the para position:
-
Nitration :
Reacts with HNO₃/H₂SO₄ at 0°C to introduce a nitro group para to the methoxy substituent.
Product : Nitro derivative (isolated via recrystallization).
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 4-Methoxy-3-nitrobenzyl derivative | 65% |
Ring-Opening Reactions
Under strong acidic conditions (e.g., H₂SO₄, 120°C), the cyclopenta[b]thiophene ring undergoes cleavage, generating linear thiophene-carboxylic acid derivatives . This is consistent with reactivity observed in structurally related cyclopenta[b]thiophene-4,6-dione systems .
Key Structural Influences on Reactivity:
-
Tetrazole Ring : Enhances solubility and participates in bioorthogonal reactions (e.g., click chemistry).
-
Methoxybenzyl Group : Directs electrophilic substitution and stabilizes intermediates via resonance.
-
Carboxamide : Susceptible to hydrolysis, enabling prodrug strategies.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibits significant anticancer properties. The compound's mechanism of action may involve:
- Enzyme Inhibition : The tetrazole and thiophene components can interact with enzyme active sites, potentially inhibiting pathways involved in cell proliferation and apoptosis.
- Cytotoxicity Studies : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating substantial efficacy against breast and lung cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | SK-MEL-2 (skin cancer) | 4.27 |
| Compound B | A549 (lung cancer) | 1.61 |
| This compound | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may exhibit activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
This antimicrobial potential is particularly relevant in the context of increasing antibiotic resistance.
Anticonvulsant Activity
Preliminary investigations indicate that some derivatives of this compound may possess anticonvulsant properties. Certain analogs have been reported to reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound for their anticancer properties. Researchers synthesized multiple analogs and assessed their activity using the MTT assay against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications to the phenyl ring significantly influenced cytotoxicity.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts
Biological Activity
N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article summarizes the available research findings on its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of the tetrazole ring and the methoxybenzyl group enhances its pharmacological potential.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Tubulin Polymerization Inhibition : Compounds that interact with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimycobacterial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the anticancer properties of a series of thiazolidinone derivatives, revealing that modifications to the structure significantly affected their potency against melanoma and prostate cancer cell lines. The lead compound exhibited an IC50 value in the low nM range, indicating strong antiproliferative activity .
- Antitubercular Studies : In vitro tests on synthesized tetrazole derivatives indicated effective inhibition of M. tuberculosis with some compounds achieving MIC values as low as 0.31 µg/mL. This suggests that structural modifications can enhance the biological activity of tetrazole-based compounds against resistant strains .
- Mechanistic Insights : Research into the mechanism of action revealed that certain derivatives could bind to the colchicine site on tubulin, effectively blocking polymerization and leading to cell cycle arrest at the G2/M phase. This mechanism was corroborated by both in vitro and in vivo studies showing reduced tumor growth in xenograft models .
Comparison with Similar Compounds
Tetrazole-Substituted Analogues
- 2-(1H-Tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid (SY095729) :
This carboxylic acid derivative (CAS: 1146293-65-3) shares the tetrazole-thiophene core but lacks the 4-methoxybenzyl carboxamide. The absence of the lipophilic benzyl group may reduce cellular permeability compared to the target compound . - N-(Pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide :
Replacing tetrazole with pyrrole and the 4-methoxybenzyl with pyridinylmethyl alters hydrogen-bonding capacity and solubility. The pyrrole ring may reduce kinase affinity due to weaker electron-withdrawing effects .
Carboxamide Derivatives
- N-(2,4-Difluorophenyl)-2-(phenylsulfonyl)benzoyl Hydrazinecarbothioamides: These compounds (e.g., compounds 4–6 in ) feature sulfonyl and fluorophenyl groups.
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide :
The antipyrine substituent introduces a pyrazolone ring, which may enhance anti-inflammatory activity but reduce specificity for tyrosine kinases compared to the methoxybenzyl group .
Antiproliferative Activity
- Compounds 24 and 25 () :
These thiophene derivatives inhibit MCF7 breast cancer cells with IC50 values of 30.8 nM and 38.7 nM, respectively. Their mechanism involves blocking ATP-binding sites of tyrosine kinases, akin to gefitinib . The target compound’s tetrazole and methoxybenzyl groups may similarly disrupt kinase activity but with improved pharmacokinetics. - Compounds C12–C16 () :

These carboxamides exhibit variable melting points (29.0–40.3°C) and densities (1.3947–1.5376 g/cm³), reflecting differences in crystallinity and hydrophobicity. For instance, C16 (oxazol-2-yl substituent) has a lower melting point (35.9°C) than C15 (thiazol-2-yl; 29.0°C), suggesting that heterocycle choice impacts stability .
ADME Properties
- 2-(Substituted)-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamides :
ADME studies () indicate moderate blood-brain barrier penetration (logBB: 0.3–0.5) and high gastrointestinal absorption (>80%) for o-tolyl derivatives. The 4-methoxybenzyl group in the target compound may further enhance absorption due to increased lipophilicity .
Data Tables
Table 1: Antiproliferative Activity of Selected Thiophene Derivatives
Table 2: Physicochemical Properties of Carboxamide Analogues ()
| Compound | Molecular Formula | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|
| C12 | C24H20N4O4S | 39.3 | 1.4056 |
| C13 | C18H17N7OS | 40.3 | 1.3947 |
| C14 | C16H14N6OS | 33.1 | 1.4802 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can researchers optimize reaction conditions?
- Methodology : The compound’s core structure can be synthesized via cyclocondensation reactions. A key intermediate, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is reacted with triethyl orthoformate and sodium azide in glacial acetic acid to introduce the tetrazole moiety . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to sodium azide) and reflux time (4–6 hours). Post-synthesis, hydrazine hydrate is used for cyclization to form the final product. Yield improvements (up to 75%) are achieved by controlled addition of catalysts like piperidine .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign signals for the methoxybenzyl group (δ ~3.8 ppm for OCH3) and tetrazole protons (δ ~8.5–9.0 ppm) in deuterated chloroform .
- IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650–1680 cm⁻¹) and tetrazole (N-H stretch at ~3400 cm⁻¹) functional groups .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ = 398.12) and purity (>95%) .
Q. What preliminary assays are recommended to evaluate biological activity?
- Screening Strategy :
- In vitro enzyme inhibition : Test against kinases or proteases at 10 µM concentration, using fluorescence-based assays.
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations after 48-hour exposure .
- ADME profiling : Assess solubility in PBS (pH 7.4) and metabolic stability in human liver microsomes .
Advanced Research Questions
Q. How can computational modeling predict binding affinity and selectivity for target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr830) form hydrogen bonds with the tetrazole and carboxamide groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
- Pharmacophore Mapping : Identify essential features (e.g., hydrophobic cyclopentane, hydrogen bond acceptors) using Schrödinger’s Phase .
Q. How should researchers address discrepancies in biological activity data across studies?
- Root Cause Analysis :
- Structural analogs : Compare with compounds like C12–C16 ( ), where minor substitutions (e.g., oxazole vs. thiazole) alter melting points (Δmp ~10°C) and bioactivity.
- Assay conditions : Variability in cell viability assays (e.g., serum concentration, incubation time) may skew IC50 values. Standardize protocols using CLSI guidelines .
- Purity verification : Impurities (e.g., unreacted intermediates) can inflate apparent activity. Use HPLC with diode-array detection (λ = 254 nm) .
Q. What strategies improve synthetic yield while maintaining high purity?
- Optimization Tactics :
- Solvent selection : Replace ethanol with 1,4-dioxane for better intermediate solubility, reducing side products .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl2) for cyclization steps. Yields increase from 60% to 85% with acetic acid .
- Purification : Use flash chromatography (silica gel, 70:30 hexane/EtOAc) followed by recrystallization in ethanol/water (4:1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


